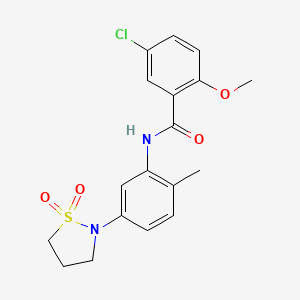![molecular formula C19H16ClN3OS B2641779 1-({[1-(3-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline CAS No. 851132-75-7](/img/structure/B2641779.png)
1-({[1-(3-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-({[1-(3-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline” is a chemical compound with potential for scientific research. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Molecular Structure Analysis
Imidazole, a component of the compound, is a five-membered heterocyclic moiety. It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Indole derivatives have garnered significant attention due to their potential as anticancer agents. Researchers have explored the cytotoxic effects of this compound on cancer cells, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies reveal interactions with key cellular pathways, making it a promising candidate for further investigation in cancer therapy .
Antimicrobial Activity
The thioacetylindoline scaffold exhibits antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against bacteria, fungi, and even drug-resistant strains. Researchers are keen on understanding its mode of action and optimizing its structure for enhanced efficacy .
Anti-Inflammatory Effects
Indole-based compounds often possess anti-inflammatory properties. “1-({[1-(3-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline” may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
Neuroprotective Potential
Indole derivatives have been investigated for their neuroprotective effects. They may play a role in preventing neurodegenerative diseases by influencing neurotransmitter systems, oxidative stress, and neuroinflammation. Further studies are needed to unravel their precise mechanisms .
Antiviral Applications
Researchers have explored the antiviral activity of indole-based compounds. While specific studies on our compound are limited, its structural features suggest potential interactions with viral proteins or enzymes. Investigating its efficacy against specific viruses could yield valuable insights .
Molecular Probes and Imaging Agents
Indole derivatives can serve as molecular probes and imaging agents. Their fluorescent properties make them useful for visualizing cellular processes, protein localization, and receptor binding. Researchers have synthesized various indole-based probes for bioimaging applications .
Drug Design and Medicinal Chemistry
The unique structure of “1-({[1-(3-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline” offers opportunities for drug design. Medicinal chemists can modify its functional groups to optimize pharmacokinetics, bioavailability, and target specificity. Computational studies aid in predicting its binding affinity to relevant receptors .
Natural Product Synthesis
Indole derivatives are prevalent in natural products and alkaloids. Researchers explore novel synthetic methods to access these compounds efficiently. Our compound’s indoline moiety contributes to the diversity of alkaloid structures, making it an exciting area of investigation .
Eigenschaften
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c20-15-5-3-6-16(12-15)22-11-9-21-19(22)25-13-18(24)23-10-8-14-4-1-2-7-17(14)23/h1-7,9,11-12H,8,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTMJEBCCYHFJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=CN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

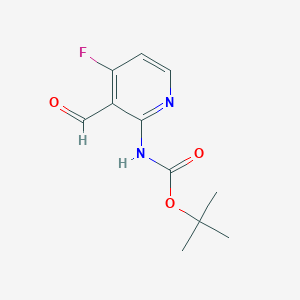
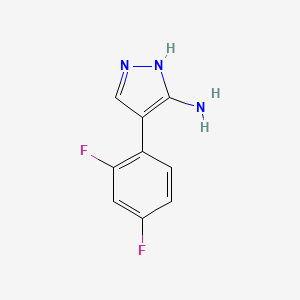
![3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2641699.png)
![4-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]benzoic acid](/img/structure/B2641700.png)
![8-(4-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2641702.png)
![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2641703.png)
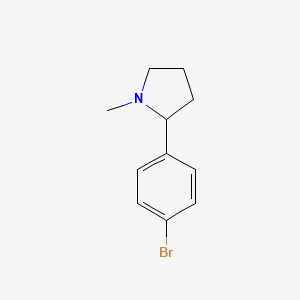
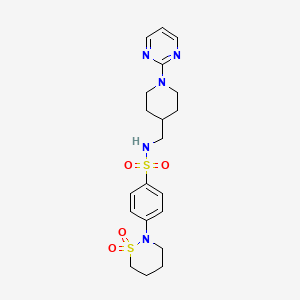
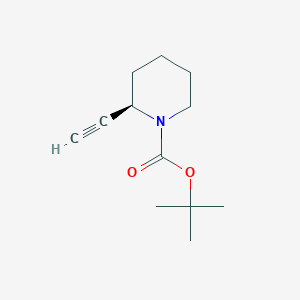
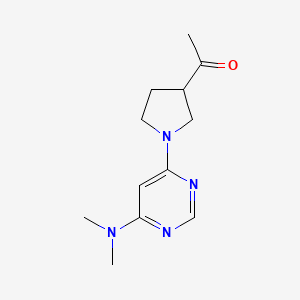

![2,4-Dimethyl-5-[(3-methylbenzyl)thio]pyrimidine](/img/structure/B2641715.png)
